molecular formula C23H20N4O8S2 B13744920 p-(4,5-Dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 24704-54-9

p-(4,5-Dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B13744920
CAS No.: 24704-54-9
M. Wt: 544.6 g/mol
InChI Key: AFWKVJIONUPCNY-UHFFFAOYSA-N
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Description

p-(4,5-Dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid (CAS: 24704-54-9) is a complex sulfonated heterocyclic compound featuring dual pyrazole cores interconnected via an allylidene bridge. Its molecular formula is C₂₃H₂₀N₄O₈S₂, with a molar mass of 544.56 g/mol . Key structural attributes include:

  • A central 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole moiety substituted with a hydroxy group and a methyl group.
  • An allylidene bridge (–CH=CH–) connecting the pyrazole rings, enabling extended π-conjugation and influencing electronic properties .

Predicted physicochemical properties include a density of 1.56±0.1 g/cm³ and a pKa of -1.77±0.50, indicating strong acidity due to the sulfonic acid groups .

Properties

CAS No.

24704-54-9

Molecular Formula

C23H20N4O8S2

Molecular Weight

544.6 g/mol

IUPAC Name

4-[5-methyl-4-[3-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]prop-1-enyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid

InChI

InChI=1S/C23H20N4O8S2/c1-14-20(22(28)26(24-14)16-6-10-18(11-7-16)36(30,31)32)4-3-5-21-15(2)25-27(23(21)29)17-8-12-19(13-9-17)37(33,34)35/h3-13,24H,1-2H3,(H,30,31,32)(H,33,34,35)

InChI Key

AFWKVJIONUPCNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C

Origin of Product

United States

Biological Activity

The compound p-(4,5-Dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic molecule belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Antioxidant Properties

Research indicates that compounds with pyrazole structures often exhibit significant antioxidant properties . A study utilizing molecular docking simulations highlighted that derivatives of pyrazoles, including those similar to our compound of interest, showed promising antioxidant capabilities by scavenging free radicals and reducing oxidative stress in biological systems .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic efficacy against inflammatory diseases .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively researched. The compound may interact with various molecular targets involved in cancer cell proliferation and apoptosis. Studies have shown that certain pyrazole derivatives can induce cell cycle arrest and promote apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Effects

Pyrazole compounds exhibit antimicrobial activity against a range of pathogens. The presence of the sulfonic acid group in our compound may enhance its solubility and bioavailability, potentially increasing its effectiveness against bacterial and fungal strains .

Case Study 1: Antioxidant Activity Assessment

In a recent study, researchers synthesized several pyrazole derivatives and assessed their antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that compounds with similar structural motifs to our target exhibited IC50 values comparable to established antioxidants like ascorbic acid, demonstrating their potential as effective antioxidant agents .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory effects of a related pyrazole derivative in a murine model of arthritis. The compound significantly reduced paw swelling and inflammatory markers in serum, suggesting that it effectively modulates inflammatory responses through inhibition of NF-kB signaling pathways .

Research Findings Summary

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis
AntimicrobialEnhanced solubility and efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4'-[4,5-Dihydro-5-oxo-4-[(4-sulfophenyl)hydrazono]-1H-pyrazol-1,3-diyl]bis[benzenesulfonic acid]

  • Molecular Formula : C₂₄H₂₀N₆O₁₀S₂ .
  • Key Differences: Replaces the allylidene bridge with a hydrazono group (–N=N–), altering conjugation and redox properties. The bis-sulfonic acid design enhances solubility but may reduce thermal stability compared to the target compound .

4-[[4,5-Dihydro-3-methyl-4-[[4-methyl-3-[[(4-methylphenyl)amino]sulfonyl]phenyl]azo]-5-oxo-1H-pyrazol]-1-yl]benzenesulfonic acid sodium salt

  • Molecular Formula : C₂₄H₂₂N₅NaO₆S₂ .
  • Key Differences: Incorporates an azo group (–N=N–) and a sodium counterion, increasing molar mass (563.58 g/mol) and UV-vis absorption characteristics.

Benzenesulfonamide, 4-amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-

  • Molecular Formula : C₁₆H₁₆N₄O₂S .
  • Key Differences : Replaces sulfonic acid with a sulfonamide group (–SO₂NH–), reducing acidity (pKa ~8–10) and altering solubility. This modification is common in pharmaceuticals for improved membrane permeability .

Data Table: Comparative Analysis

Property Target Compound Hydrazono Derivative Azo Sodium Salt Sulfonamide Analog
Molecular Formula C₂₃H₂₀N₄O₈S₂ C₂₄H₂₀N₆O₁₀S₂ C₂₄H₂₂N₅NaO₆S₂ C₁₆H₁₆N₄O₂S
Molar Mass (g/mol) 544.56 616.58 563.58 336.39
Key Functional Groups Allylidene, sulfonic acid Hydrazono, sulfonic acid Azo, sulfonic acid, sodium salt Sulfonamide, pyrazole
Predicted pKa -1.77±0.50 Not reported Not reported ~8–10 (sulfonamide)
Potential Applications Dyes, chelators Ionic surfactants, catalysts Textile dyes, sensors Pharmaceuticals

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